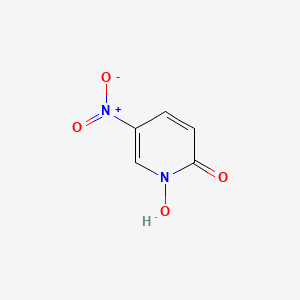
2-Hydroxy-5-nitropyridine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-hydroxypyridine-N-oxide is a heterocyclic compound with the molecular formula C5H4N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a hydroxyl group at the 2-position, along with an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitropyridine N-oxide can be achieved through several methods. One common approach involves the oxidation of 5-nitro-2-hydroxypyridine using oxidizing agents such as hydrogen peroxide or peracids. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to yield pyridine N-oxides efficiently .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent and high-yield production. The choice of oxidizing agents and reaction conditions is optimized to achieve maximum efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-hydroxypyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-hydroxy-5-aminopyridine-N-oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, peracids, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include various substituted pyridine N-oxides, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-hydroxypyridine-N-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-nitropyridine N-oxide involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypyridine-N-oxide: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
2-Mercaptopyridine-N-oxide: Contains a thiol group instead of a hydroxyl group, which imparts different chemical properties and reactivity.
8-Hydroxyquinoline: A related compound with a broader range of applications, particularly in coordination chemistry and as a chelating agent.
Uniqueness
5-Nitro-2-hydroxypyridine-N-oxide is unique due to the presence of both nitro and N-oxide functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C5H4N2O4 |
|---|---|
Molekulargewicht |
156.10 g/mol |
IUPAC-Name |
1-hydroxy-5-nitropyridin-2-one |
InChI |
InChI=1S/C5H4N2O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H |
InChI-Schlüssel |
ZVXPYRCSAVFTMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















